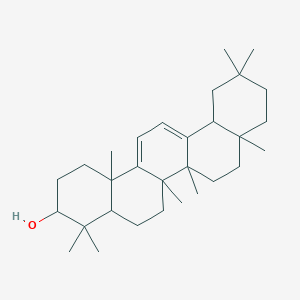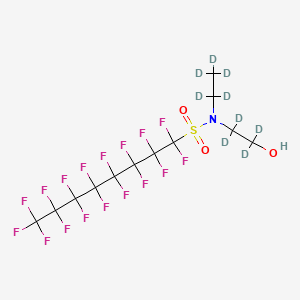
N-Ethyl-N-(2-hydroxyethyl)perfluorooctylsulphonamide-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 es un compuesto marcado con isótopos estables utilizado principalmente en pruebas e investigaciones ambientales. Es una sustancia perfluoroalquilada, lo que significa que contiene una cadena de carbono perfluorada. Estos compuestos son conocidos por su estabilidad y resistencia a la degradación, lo que los hace útiles en diversas aplicaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 típicamente implica la reacción de fluoruro de perfluorooctanosulfonilo con N-etil-N-(2-hidroxietil)amina. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. El uso de reactivos deuterados asegura la incorporación de átomos de deuterio en el compuesto final, lo cual es esencial para su uso como estándar marcado con isótopos estables.
Métodos de producción industrial
La producción industrial de N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas analíticas avanzadas para garantizar la calidad y consistencia del producto final. El compuesto normalmente se produce en forma de solución, como en mezclas de metanol:agua, para facilitar su uso en diversas aplicaciones analíticas .
Análisis De Reacciones Químicas
Tipos de reacciones
N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo sulfonamida se puede reducir bajo condiciones específicas.
Sustitución: Los grupos etil e hidroxietil se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de una cetona o un aldehído, mientras que la reducción del grupo sulfonamida puede producir una amina .
Aplicaciones Científicas De Investigación
N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 se utiliza en una amplia gama de aplicaciones de investigación científica, que incluyen:
Pruebas ambientales: Como estándar marcado con isótopos estables, se utiliza para cuantificar sustancias perfluoroalquiladas en muestras ambientales.
Química analítica: Sirve como material de referencia para el desarrollo y validación de métodos analíticos.
Estudios biológicos: El compuesto se utiliza para estudiar el comportamiento y los efectos de las sustancias perfluoroalquiladas en los sistemas biológicos.
Aplicaciones industriales: Se utiliza en el desarrollo de nuevos materiales y productos que requieren las propiedades únicas de las sustancias perfluoroalquiladas
Mecanismo De Acción
El mecanismo de acción de N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 implica su interacción con varios objetivos moleculares y vías. La cadena de carbono perfluorada confiere estabilidad y resistencia a la degradación, lo que permite que el compuesto persista en diversos ambientes. El grupo sulfonamida puede interactuar con moléculas biológicas, potencialmente afectando su función y actividad. Los átomos de deuterio en el compuesto proporcionan una firma única que se puede detectar utilizando técnicas analíticas avanzadas .
Comparación Con Compuestos Similares
Compuestos similares
N-Etil-N-(2-hidroxietil)perfluorooctanosulfonamida: La versión no deuterada del compuesto.
Perfluorooctanosulfonamida: Carece de los grupos etil e hidroxietil.
N-Metil-N-(2-hidroxietil)perfluorooctil sulfonamida: Contiene un grupo metil en lugar de un grupo etil.
Singularidad
N-Etil-N-(2-hidroxietil)perfluorooctil sulfonamida-d9 es único debido a la presencia de átomos de deuterio, lo que lo convierte en un valioso estándar marcado con isótopos estables. Esta característica permite la cuantificación y el seguimiento precisos en diversas aplicaciones analíticas, diferenciándolo de compuestos similares .
Propiedades
Número CAS |
1265205-96-6 |
|---|---|
Fórmula molecular |
C12H10F17NO3S |
Peso molecular |
580.31 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,2-pentadeuterioethyl)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3/i1D3,2D2,3D2,4D2 |
Clave InChI |
HUFHNYZNTFSKCT-YNSOAAEFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)
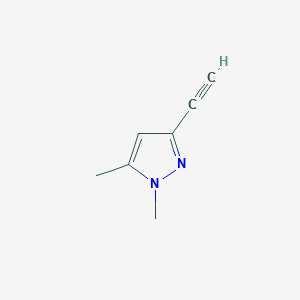
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
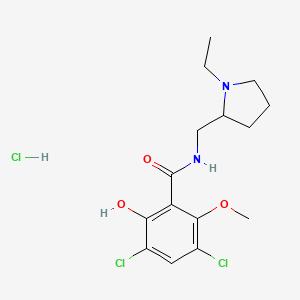
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

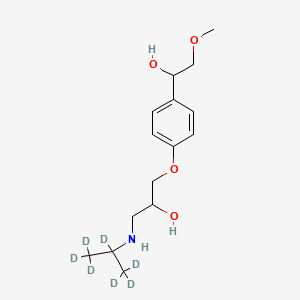
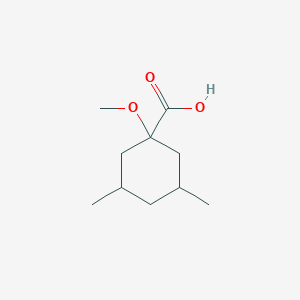
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)
